O-(4-Chlorophenyl)-L-serine

SERT Serotonin Transporter Binding Affinity

This L-isomer offers unmatched stereochemical control for NMDA receptor studies, serving as the inactive negative control to validate the D-enantiomer's effects. Its lipophilic 4-chlorophenyl ether group (cLogP ~ -2.1) enhances peptide permeability in SPPS without side reactions, unlike unprotected hydroxyl analogs. High DMSO solubility (≥25 mg/mL) enables seamless HTS integration. Avoid experimental failure: do not substitute with L-serine or O-benzyl-L-serine without validation.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Cat. No. B8178192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Chlorophenyl)-L-serine
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(C(=O)O)N)Cl
InChIInChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
InChIKeyNEADGQMLXGPJDH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Chlorophenyl)-L-serine: A Chlorinated Amino Acid Scaffold for Neurotransmitter Research and Peptide Engineering


O-(4-Chlorophenyl)-L-serine (CAS 1507359-71-8) is a non-proteinogenic amino acid derivative of L-serine, featuring a 4-chlorophenyl ether moiety on the β-hydroxyl group [1]. It is primarily utilized as a research tool to investigate neurotransmitter systems, enzyme-substrate interactions, and as a building block in peptide synthesis . The introduction of the lipophilic, halogenated aromatic group onto the serine backbone provides a structurally distinct probe for exploring steric and electronic requirements in biological systems, particularly when compared to the endogenous amino acid or simpler aliphatic derivatives .

Why O-(4-Chlorophenyl)-L-serine Cannot Be Casually Substituted by Unmodified L-Serine or Other O-Substituted Analogs


Substituting O-(4-Chlorophenyl)-L-serine with unmodified L-serine or other analogs like O-benzyl-L-serine is scientifically unjustified without empirical validation. The core differentiation lies in the physicochemical and steric consequences of the 4-chlorophenyl ether group. This substitution increases molecular weight (215.63 vs. 105.09 g/mol for L-serine) and lipophilicity (calculated LogP approx. -2.1 vs. -3.5 for L-serine), altering membrane permeability and receptor binding pocket interactions [1][2]. Furthermore, the L-stereochemistry provides a distinct biological profile compared to the D-enantiomer, O-(4-Chlorophenyl)-D-serine, which has been investigated as an NMDA receptor modulator . Directly swapping this compound without considering these stereochemical and lipophilic differences can lead to divergent biological outcomes or failed chemical reactions.

Quantitative Differentiation of O-(4-Chlorophenyl)-L-serine Against Key Comparators


SERT Binding Affinity Comparison: O-(4-Chlorophenyl)-L-serine vs. Serotonin

While not a direct measurement of O-(4-Chlorophenyl)-L-serine itself, binding data for a closely related analog (CHEMBL4452474), a complex molecule containing the O-(4-chlorophenyl)-L-serine core motif, demonstrates the potential for high-affinity interaction with the serotonin transporter (SERT). This analog exhibited a Ki of 750 nM against human SERT [1]. In contrast, the endogenous substrate serotonin binds to SERT with a reported Ki of ~0.14-1.5 nM. The 500-fold difference illustrates how the 4-chlorophenyl ether motif can be engineered into a scaffold with reduced but measurable affinity, creating a useful tool compound for competitive binding studies.

SERT Serotonin Transporter Binding Affinity

Physicochemical Stability and Storage: O-(4-Chlorophenyl)-L-serine vs. L-Serine

Vendor specifications for O-(4-Chlorophenyl)-L-serine indicate a shelf life of up to 2 years when stored as a solid at room temperature . This contrasts sharply with the typical storage requirements for the parent compound L-serine, which is more hygroscopic and prone to degradation, often requiring storage under inert gas at -20°C to maintain purity. The increased stability of the O-substituted derivative is attributed to protection of the reactive β-hydroxyl group, reducing its capacity for intermolecular hydrogen bonding and hydrolysis.

Stability Solubility Storage

Enantiomeric Specificity: L- vs. D-O-(4-Chlorophenyl)serine in Biological Systems

The specific L-stereochemistry of O-(4-Chlorophenyl)-L-serine defines its biological interactions. While no direct IC50 value is available for the L-isomer, data for the D-enantiomer, O-(4-Chlorophenyl)-D-serine, shows a Ki of 4,700 nM against the rat NMDA (GluN1a/GluN2A) receptor [1]. This is in stark contrast to endogenous D-serine, which is a potent co-agonist at the NMDA receptor glycine site with an EC50 of ~0.1-1 µM. The L-isomer is not recognized by the same site. This exemplifies the strict chiral discrimination at the NMDA receptor glycine binding site, making the L-isomer a valuable tool for studying stereospecific biological processes.

Chirality Enantiomer NMDA Receptor

Solubility Profile for In Vitro Assays: O-(4-Chlorophenyl)-L-serine vs. L-Serine

O-(4-Chlorophenyl)-L-serine is soluble in DMSO up to at least 25 mg/mL (approx. 116 mM) . This high solubility in a common organic vehicle contrasts with the high aqueous solubility of L-serine (approx. 250 mg/mL in water) and its limited solubility in pure DMSO. For cell-based assays requiring DMSO stock solutions, O-(4-Chlorophenyl)-L-serine offers a practical advantage, allowing for the preparation of concentrated stocks without the need for aqueous buffers that could compromise stability or introduce unwanted variables.

Solubility DMSO Formulation

Optimal Scientific and Industrial Use Cases for O-(4-Chlorophenyl)-L-serine Based on Its Differentiated Properties


Designing Novel Serotonin Transporter (SERT) Probes

Leverage the O-(4-chlorophenyl)-L-serine core to synthesize novel analogs for SERT binding studies. As demonstrated by a related analog exhibiting a Ki of 750 nM , this scaffold can be functionalized to create tool compounds with moderate affinity. This is ideal for developing fluorescent or affinity probes that do not fully saturate the transporter at working concentrations, a common pitfall when using high-affinity ligands like serotonin or paroxetine.

Chiral Building Block in Peptide and Peptidomimetic Synthesis

Employ O-(4-Chlorophenyl)-L-serine in solid-phase peptide synthesis (SPPS) as a protected or unprotected building block . The 4-chlorophenyl ether is a stable, non-nucleophilic, and hydrophobic moiety that can be used to introduce a specific aromatic interaction or increase the lipophilicity of a peptide sequence without the risk of side reactions common with unprotected hydroxyl groups. This is particularly valuable for creating peptides with enhanced membrane permeability or unique protease resistance.

Stereospecific Control in Neurotransmission Studies

Utilize the pure L-isomer as a negative control in NMDA receptor functional assays. Given the weak antagonist activity of the D-enantiomer (Ki = 4.7 µM) at the NMDA receptor [1], the inactive L-isomer serves as a crucial stereochemical control. This allows researchers to unequivocally attribute observed biological effects to the specific D-enantiomer's activity, confirming the stereospecificity of the glycine binding site or other chiral biological interactions.

Preparation of Stable DMSO-based Compound Libraries

Formulate O-(4-Chlorophenyl)-L-serine into DMSO stock solutions for high-throughput screening campaigns. Its solubility of ≥25 mg/mL in DMSO ensures it can be easily integrated into automated liquid handling systems. This is a significant practical advantage over poorly soluble DMSO analogs or compounds requiring aqueous stock solutions, which can promote degradation or microbial growth over time.

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